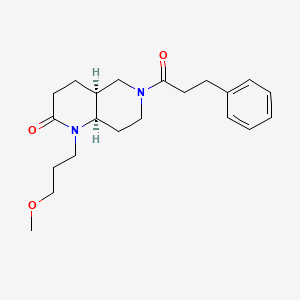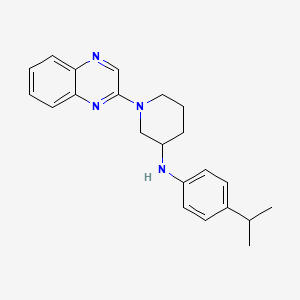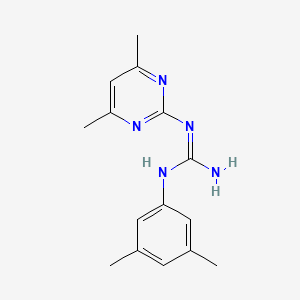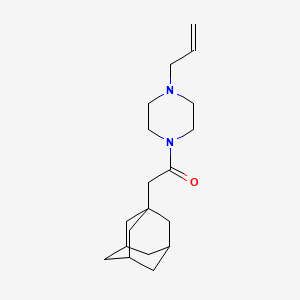
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that features a benzodioxole moiety and a methylphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Amination Reaction: The benzodioxole intermediate is then reacted with an amine to introduce the amino group.
Aldol Condensation: The final step involves an aldol condensation between the benzodioxole amine and a 4-methylbenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, such as amines or alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Cancer Research: Studies on its effects on cancer cell lines.
Industry
Polymer Synthesis: Use in the synthesis of polymers with unique properties.
Dye Manufacturing:
Mechanism of Action
The mechanism by which (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)prop-2-en-1-one exerts its effects typically involves interactions with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes through binding interactions.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-phenylprop-2-en-1-one: Lacks the methyl group on the phenyl ring.
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one: Contains a chlorine atom instead of a methyl group.
Uniqueness
Structural Features: The presence of both the benzodioxole moiety and the 4-methylphenyl group makes it unique.
Biological Activity: Its specific structure may confer unique biological activities not seen in similar compounds.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-2-4-13(5-3-12)15(19)8-9-18-14-6-7-16-17(10-14)21-11-20-16/h2-10,18H,11H2,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHJHEYHAJDCDI-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2'-(methylthio)-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-cyclopenta[b]pyridine]-3'-carbonitrile](/img/structure/B5393090.png)

![N~1~-[2-Methyl-1-(1-pyrrolidinylcarbonyl)propyl]-1-benzenesulfonamide](/img/structure/B5393107.png)

![6-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinamide](/img/structure/B5393123.png)
![4-ethoxy-N-ethyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5393129.png)
![2-methoxy-5-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5393145.png)
![4-[(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline](/img/structure/B5393150.png)



![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5393181.png)
![4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-N-phenylpiperidine-1-carboxamide](/img/structure/B5393188.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 4-nitrobenzoate](/img/structure/B5393189.png)
